EP300/Cbp-IN-2 is classified as an epigenetic modulator and falls under the category of small molecule inhibitors targeting histone acetyltransferases. It has been synthesized and characterized in various studies focusing on its potential therapeutic applications in oncology and other diseases linked to dysregulated acetylation processes.
The synthesis of EP300/Cbp-IN-2 typically involves multi-step organic synthesis techniques. Key steps include:
The synthetic pathway may involve:
EP300/Cbp-IN-2 has a defined molecular structure characterized by specific functional groups that enable its binding to the acetyltransferase domain of EP300 and CREBBP. The precise three-dimensional conformation is crucial for its inhibitory activity.
Key structural features include:
EP300/Cbp-IN-2 primarily undergoes reversible binding interactions with the acetyl-CoA binding site on EP300 and CREBBP. This competitive inhibition alters the normal acetylation patterns on histones, leading to changes in chromatin structure and gene expression.
The binding kinetics can be assessed using:
The mechanism by which EP300/Cbp-IN-2 exerts its effects involves:
Studies have shown that inhibition leads to decreased levels of histone marks such as H3K27ac, which is associated with active enhancers, thereby impacting gene expression profiles in cancer cells.
EP300/Cbp-IN-2 has significant potential in scientific research and therapeutic applications, particularly in:
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2